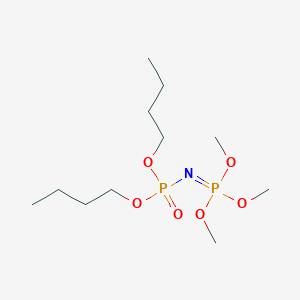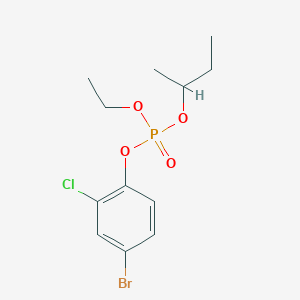![molecular formula C16H21NO2 B14378070 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate CAS No. 88382-43-8](/img/structure/B14378070.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-2-carboxylate is a complex organic compound with a bicyclic structure
Preparation Methods
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of D-camphor with ethanol under controlled conditions . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include amines, carbonyldiimidazole, and nitramine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential anticonvulsant properties, showing significant protection against seizures in animal models . Additionally, it is used in the synthesis of various derivatives that have applications in medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems and receptor interactions .
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate can be compared with similar compounds such as camphor, borneol, and isoborneol . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific ester linkage and potential biological activities.
Properties
CAS No. |
88382-43-8 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-15(2)11-7-8-16(15,3)13(10-11)19-14(18)12-6-4-5-9-17-12/h4-6,9,11,13H,7-8,10H2,1-3H3 |
InChI Key |
FBBPVCOGOKVLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


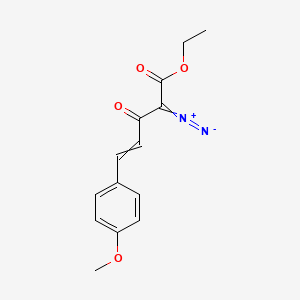

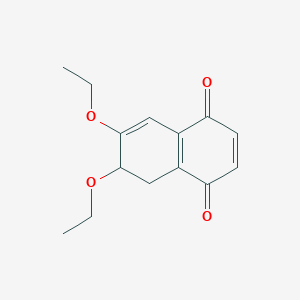
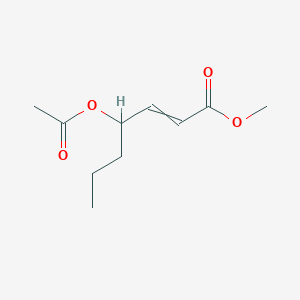
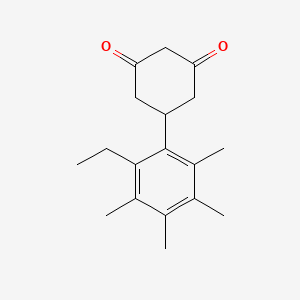
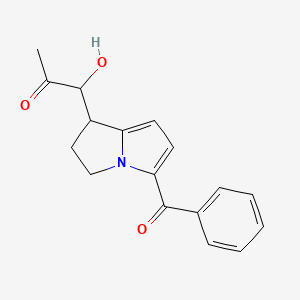
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
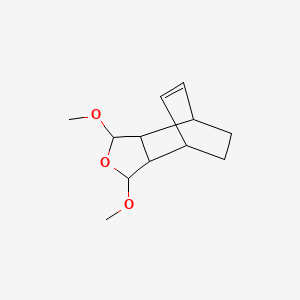
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
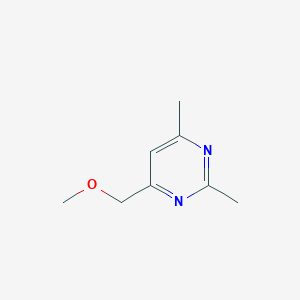
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)
